2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-N-2-pyridinylacetamide
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Overview
Description
Synthesis Analysis
The synthesis of triazolopyridine derivatives, closely related to the compound of interest, can be accomplished through various methods, including acylation reactions, intramolecular oxidative N-N bond formations, and substitutions. For instance, triazolopyridines and pyrazolopyridines can be prepared via cyanoacetylation reactions followed by cyclization (Ibrahim et al., 2011; Zheng et al., 2014).
Molecular Structure Analysis
The molecular and crystal structure of triazolopyridine derivatives reveals insights into their geometric and electronic configurations. For example, certain triazolopyridines form crystals with monoclinic symmetry, highlighting the complex intermolecular interactions that define their solid-state properties (Dolzhenko et al., 2011).
Chemical Reactions and Properties
Triazolopyridines undergo various chemical reactions, including substitution reactions that can modify their chemical structures and potentially lead to new compounds with different properties (Asensio et al., 1993). These reactions are crucial for exploring the reactivity and functionalization of triazolopyridines.
properties
IUPAC Name |
2-[(7-amino-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-N-pyridin-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N8OS/c11-17-6-13-18-9(17)15-16-10(18)20-5-8(19)14-7-3-1-2-4-12-7/h1-4,6H,5,11H2,(H,12,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UILVYNSWDYAMOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)CSC2=NN=C3N2N=CN3N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N8OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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